molecular formula C18H15F2NO3S2 B2384124 2,6-Difluoro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzenesulfonamide CAS No. 2380183-29-7

2,6-Difluoro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzenesulfonamide

Cat. No. B2384124
CAS RN: 2380183-29-7
M. Wt: 395.44
InChI Key: ZPQYKVXZTOWJED-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzenesulfonamide, also known as DFTBS, is a chemical compound that has been widely used in scientific research. Its unique chemical structure and properties make it a valuable tool in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

2,6-Difluoro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzenesulfonamide has been used in various scientific research studies, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 2,6-Difluoro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzenesulfonamide has been used as a building block for the synthesis of various pharmaceutical compounds, including inhibitors of protein kinases and proteases. In biochemistry, 2,6-Difluoro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzenesulfonamide has been used as a tool for the study of enzyme mechanisms and protein-protein interactions. In pharmacology, 2,6-Difluoro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzenesulfonamide has been used as a reference compound for the evaluation of drug efficacy and toxicity.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzenesulfonamide is not fully understood, but it is believed to act as an inhibitor of various enzymes, including protein kinases and proteases. 2,6-Difluoro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzenesulfonamide has been shown to bind to the active site of enzymes, preventing their activity and leading to the inhibition of various cellular processes.
Biochemical and Physiological Effects:
2,6-Difluoro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzenesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. 2,6-Difluoro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzenesulfonamide has also been shown to have anti-inflammatory and analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

2,6-Difluoro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzenesulfonamide has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and ability to act as a reference compound for the evaluation of drug efficacy and toxicity. However, 2,6-Difluoro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzenesulfonamide also has some limitations, including its high cost and limited availability, as well as its potential toxicity and side effects in certain experimental systems.

Future Directions

There are several future directions for the use of 2,6-Difluoro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzenesulfonamide in scientific research. One potential direction is the development of new pharmaceutical compounds based on the structure of 2,6-Difluoro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzenesulfonamide, with improved efficacy and reduced toxicity. Another direction is the use of 2,6-Difluoro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzenesulfonamide as a tool for the study of enzyme mechanisms and protein-protein interactions, particularly in the context of disease pathways. Additionally, the use of 2,6-Difluoro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzenesulfonamide as a reference compound for the evaluation of drug efficacy and toxicity could be expanded to include new drug targets and experimental systems.

Synthesis Methods

The synthesis of 2,6-Difluoro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzenesulfonamide involves several steps, including the reaction of 2,6-difluorobenzene sulfonyl chloride with 4-thiophen-2-ylphenyl ethanol in the presence of a base, followed by the addition of hydroxylamine hydrochloride and sodium hydroxide. The resulting product is then purified using column chromatography to obtain pure 2,6-Difluoro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzenesulfonamide.

properties

IUPAC Name

2,6-difluoro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2NO3S2/c19-14-3-1-4-15(20)18(14)26(23,24)21-11-16(22)12-6-8-13(9-7-12)17-5-2-10-25-17/h1-10,16,21-22H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPQYKVXZTOWJED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)S(=O)(=O)NCC(C2=CC=C(C=C2)C3=CC=CS3)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzenesulfonamide

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